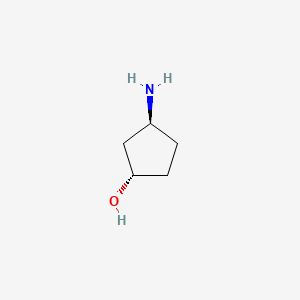

(1S,3S)-3-Aminocyclopentanol

説明

Significance of Aminocyclopentanol Scaffolds in Advanced Organic Synthesis

The aminocyclopentanol scaffold is a privileged structural motif in advanced organic synthesis due to the versatile reactivity of its amino and hydroxyl functional groups. This scaffold provides a rigid and stereochemically defined framework that is crucial for building complex molecular architectures. The presence of both a nucleophilic amino group and a hydroxyl group, which can be oxidized or participate in substitution reactions, allows for a wide range of chemical transformations. These functional groups are also key to the biological activity of many molecules, as they can form hydrogen bonds and electrostatic interactions with biological targets like enzymes and receptors. This makes the aminocyclopentanol scaffold a valuable building block in the development of new therapeutic agents.

Stereochemical Purity and the Role of Chirality in Target Molecule Development

The stereochemical purity of (1S,3S)-3-Aminocyclopentanol is of paramount importance in the development of target molecules, especially in the pharmaceutical realm. Chirality, or the "handedness" of a molecule, is a critical factor in its biological activity. Often, only one enantiomer (a non-superimposable mirror image) of a chiral drug will exhibit the desired therapeutic effect, while the other may be inactive or even cause adverse effects. Therefore, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern drug discovery. researchgate.net

The defined (1S,3S) configuration of this aminocyclopentanol derivative ensures that subsequent reactions proceed with a high degree of stereocontrol, leading to the desired stereoisomer of the final product. This precision is essential for creating drugs that interact specifically with their biological targets, maximizing efficacy and minimizing off-target effects. Various methods, including enzymatic resolutions, are employed to achieve the high enantiomeric excess required for pharmaceutical applications. vulcanchem.comrsc.org

Overview of Current Research Trajectories Involving this compound

Current research involving this compound is diverse and spans several key areas of chemical science. A significant focus lies in its application as a chiral building block for the synthesis of complex organic molecules with potential therapeutic properties.

One of the most prominent applications is in the development of antiviral agents. For instance, the related (1R,3S) isomer is a key intermediate in the synthesis of Bictegravir (B606109), an integrase inhibitor used in the treatment of HIV. vulcanchem.com This highlights the potential of the aminocyclopentanol core in designing effective antiviral drugs. Research continues to explore its use as a precursor for other antiviral compounds. nih.gov

Furthermore, this compound and its derivatives are being investigated for their potential as anticancer agents. Studies have explored the synthesis of chloroquine (B1663885) urea (B33335) derivatives incorporating this scaffold, with some showing antiproliferative activity against human cancer cell lines. srce.hr The rigid cyclopentane (B165970) ring is thought to contribute to metabolic stability, a desirable property in drug candidates.

Beyond specific therapeutic areas, research is also focused on developing novel and more efficient synthetic routes to this compound itself. This includes the exploration of biocatalytic methods, which offer a greener and more selective approach to producing this valuable chiral intermediate. The development of such methods is crucial for making this key building block more accessible for a wide range of research and industrial applications.

Interactive Data Tables

Below are interactive tables summarizing key information related to this compound and its applications.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₁NO |

| Molecular Weight | 101.15 g/mol nih.gov |

| IUPAC Name | (1S,3S)-3-aminocyclopentan-1-ol |

Table 2: Research Applications of Aminocyclopentanol Scaffolds

| Research Area | Application | Key Findings/Significance |

|---|---|---|

| Antiviral Drug Development | Intermediate in the synthesis of HIV integrase inhibitors (e.g., Bictegravir uses the (1R,3S) isomer). vulcanchem.com | The amino and hydroxyl groups are crucial for binding to the enzyme's active site. |

| Anticancer Research | Synthesis of chloroquine urea derivatives. srce.hr | Some derivatives exhibit antiproliferative activity against cancer cell lines. srce.hr |

| Advanced Organic Synthesis | Chiral building block for complex molecules. | Provides a rigid, stereochemically defined scaffold for stereoselective synthesis. |

| Biocatalysis | Substrate for enzymatic resolution and synthesis. rsc.org | Enables the production of enantiomerically pure aminocyclopentanols. vulcanchem.com |

Structure

3D Structure

特性

IUPAC Name |

(1S,3S)-3-aminocyclopentan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c6-4-1-2-5(7)3-4/h4-5,7H,1-3,6H2/t4-,5-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHFYRVZIONNYSM-WHFBIAKZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@H]1N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00655110 | |

| Record name | (1S,3S)-3-Aminocyclopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946593-67-5 | |

| Record name | (1S,3S)-3-Aminocyclopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1s,3s 3 Aminocyclopentanol and Its Stereoisomers

Chemoenzymatic and Biocatalytic Approaches

Biocatalysis has emerged as a powerful and environmentally benign strategy for producing enantiopure compounds. sci-hub.se Enzymes, with their inherent stereoselectivity, offer significant advantages over traditional chemical methods. sci-hub.se

Transaminase-Mediated Amination for Enantioselective Synthesis

Transaminases (TAs) are increasingly utilized for the asymmetric synthesis of chiral amines from prochiral ketones, presenting an attractive alternative to metal-catalyzed methods. nih.gov Engineered ω-transaminases, such as those from Arthrobacter sp., have demonstrated high enantioselectivity (>99% enantiomeric excess, or ee) and specific activity (45 U/mg) in the conversion of cyclopentanone (B42830) derivatives to the corresponding chiral amines, including the (1S,3S)-isomer of 3-aminocyclopentanol (B77102). These reactions typically employ an amine donor, like L-alanine, and can be conducted under mild conditions (e.g., 37°C over 24 hours). A key challenge in this approach is substrate inhibition at higher concentrations of the cyclopentanone precursor. The reversible nature of transaminase-catalyzed reactions often necessitates strategies to shift the reaction equilibrium towards product formation. rsc.org

Enzymatic Reduction Strategies with Alcohol Dehydrogenases

Alcohol dehydrogenases (ADHs) are effective catalysts for the stereoselective reduction of ketones to produce chiral alcohols. frontiersin.orgnih.gov Immobilized Lactobacillus kefir alcohol dehydrogenase (LK-ADH), for instance, can reduce 3-keto precursors in an NADPH-dependent process to yield (1S,3S)-3-aminocyclopentanol with 99% ee. Optimal conditions for this enzymatic reduction include maintaining a pH of 7.0 and a temperature of 30°C to maximize enzyme activity and prevent denaturation. A crucial aspect of this method's industrial feasibility is the implementation of a cofactor recycling system, such as using glucose dehydrogenase, which can significantly reduce production costs. ADHs are known for their broad substrate spectrum and can be used for both oxidation and reduction reactions, depending on the desired outcome. frontiersin.orgmlbke.com

Lipase-Catalyzed Kinetic Resolution of Racemic Precursors

Lipases are widely used biocatalysts for the kinetic resolution of racemic mixtures, a process that differentiates between two enantiomers based on their reaction rates with a chiral catalyst or reagent. researchgate.netwikipedia.org This method has been successfully applied to the synthesis of various aminocyclopentanol stereoisomers. For example, lipases from Pseudomonas sp. (such as Lipase (B570770) PS and Lipase AK) have shown high enantioselectivity in the acetylation of racemic trans- and cis-2-azidocycloalkanols, which are precursors to the corresponding aminocycloalkanols. tandfonline.comresearchgate.net Similarly, Burkholderia cepacia lipase has been effective in resolving racemic trans-2-(diallylamino)cyclopentanol. researchgate.net

Candida antarctica lipase B (CAL-B) is another versatile enzyme used in the kinetic resolution of cyclopentadiene-derived racemic aminocyclopentanol, with vinyl acetate (B1210297) often serving as the acyl donor. ebrary.net The resolution of N-benzyloxycarbonyl derivatives of (±)-trans-2-aminocyclopentanol has also been achieved with high efficiency using Pseudomonas cepacia lipase (PSL). researchgate.net A patent describes a lipase-catalyzed chiral resolution of a bicyclic intermediate using vinyl acetate, achieving over 99% ee.

| Enzyme | Precursor | Product | Enantiomeric Excess (ee) | Reference |

| Pseudomonas sp. Lipase | (±)-trans-2-Azidocyclopentanol | (1S,2S)-2-Azidocyclopentanol | High | tandfonline.com |

| Burkholderia cepacia Lipase | trans-2-(Diallylamino)cyclopentanol | Enantiopure amino alcohol | High | researchgate.net |

| Candida antarctica Lipase B | Racemic aminocyclopentanol | Enantiopure aminocyclopentanol | Not specified | ebrary.net |

| Pseudomonas cepacia Lipase | N-Cbz-(±)-trans-2-aminocyclopentanol | O-acylated derivative | High | researchgate.net |

| Lipase | Bicyclic intermediate | (1R,3S)-3-Aminocyclopentanol | >99% |

Other Enzyme-Mediated Resolution Techniques (e.g., Acetylcholinesterase, Pancreatin)

Besides lipases, other enzymes have been employed for the kinetic resolution of aminocyclopentanol precursors. Electric eel acetylcholinesterase (AChE), an enzyme that hydrolyzes acetylcholine, has been used for the chemoselective hydrolysis of the ester functionality in 4-acetamidocyclopent-2-en-1-yl acetate to yield the desired chiral intermediate for bictegravir (B606109) synthesis. rsc.orgresearchgate.netnih.gov Pancreatin has also been utilized in the resolution of N-protected 4-aminocyclopent-2-en-1-yl acetate through transesterification. rsc.orgresearchgate.net These enzymatic resolutions provide access to enantiomerically enriched building blocks that can be further transformed into the target this compound. rsc.orgresearchgate.net

Asymmetric Chemical Synthesis Routes

Asymmetric chemical synthesis provides a powerful alternative to biocatalytic methods, enabling the creation of specific stereoisomers through the influence of a chiral feature in the substrate, reagent, or catalyst. wikipedia.org

Catalytic Asymmetric Diels-Alder Reactions for Chiral Induction

The Diels-Alder reaction is a cornerstone of organic synthesis for constructing cyclic systems with multiple stereocenters. nih.gov Asymmetric versions of this reaction are particularly valuable for establishing the desired stereochemistry in precursors to this compound.

One patented method describes a copper-catalyzed hetero-Diels-Alder reaction between cyclopentadiene (B3395910) and tert-butyl nitrosyl carbonate. google.com This reaction, facilitated by a catalyst and 2-ethyl-2-oxazoline (B78409), forms a bicyclic nitroso adduct. google.comvulcanchem.com Subsequent reduction of the nitrogen-oxygen bond yields the cis-aminocyclopentenol precursor. vulcanchem.com Another approach involves using chiral carboxylic acid-azanol adducts as stereochemical directors in a copper-catalyzed asymmetric Diels-Alder reaction. This process generates a bicyclic intermediate with a high diastereomeric excess (92% de), which is then converted to the target compound through reduction and deprotection steps.

A separate patented route utilizes an amide formed from a chiral carboxylic acid and hydroxylamine (B1172632) as the chiral source. google.com This undergoes a copper-catalyzed Diels-Alder reaction with cyclopentadiene, followed by reduction and deprotection to yield (1R,3S)-3-aminocyclopentanol hydrochloride. google.com The use of chiral auxiliaries, such as those derived from cis-1-amino-2-indanol, in Lewis acid-promoted Diels-Alder reactions with cyclopentadiene has also been shown to produce cycloadducts with high diastereoselectivity. nih.gov The high degree of stereoselection is often attributed to effective chelation of the metal catalyst with the chiral auxiliary and the dienophile. nih.gov

| Catalyst/Auxiliary | Dienophile | Diene | Key Intermediate | Diastereomeric/Enantiomeric Excess | Reference |

| Copper Chloride/2-ethyl-2-oxazoline | tert-butyl nitrosyl carbonate | Cyclopentadiene | Bicyclic nitroso adduct | Not specified | google.com |

| Copper catalyst/Chiral carboxylic acid-azanol adduct | Azanol derivative | Cyclopentadiene | Bicyclic intermediate | 92% de | |

| Copper catalyst/Chiral carboxylic acid-hydroxylamine amide | Amide derivative | Cyclopentadiene | Chiral Diels-Alder product | High optical purity | google.com |

| Lewis Acid/cis-1-Arylsulfonamido-2-indanol acrylate | Acrylate ester | Cyclopentadiene | endo-adduct | 91.5% ee | nih.gov |

Copper-Catalyzed Oxidation Systems for Chiral Diels-Alder Adducts

A notable advancement in the synthesis of aminocyclopentanol stereoisomers involves the use of copper-catalyzed oxidation systems in conjunction with chiral Diels-Alder reactions. wipo.intgoogle.com This methodology utilizes an amide, formed from a chiral carboxylic acid and hydroxylamine, as a chiral source. wipo.intgoogle.com The subsequent copper-catalyzed oxidation facilitates a rapid Diels-Alder reaction, yielding a chiral adduct. wipo.intgoogle.com This intermediate is then subjected to reduction, deprotection, and acidification to produce the target aminocyclopentanol hydrochloride. wipo.intgoogle.com

One specific application of this approach is in the synthesis of (1R,3S)-3-Aminocyclopentanol hydrochloride. google.com The process begins with the formation of an amide from a chiral carboxylic acid and hydroxylamine, which acts as the chiral source. google.com A copper-catalyzed oxidation reaction system then quickly produces a chiral Diels-Alder adduct. google.com This is followed by reduction, alkaline deprotection, and acidification to yield the final product. google.com This method is advantageous due to its high selectivity, the ready availability of starting materials, relatively low cost, short reaction time, and simple process flow. google.com

A key aspect of this methodology is the in-situ formation of nitrosocarbonyl compounds, which act as dienophiles in the hetero-Diels-Alder reaction. For instance, the oxidation of tert-butyl hydroxylamine carbonate using copper chloride and 2-ethyl-2-oxazoline generates tert-butyl nitrosyl carbonate. This reacts with cyclopentadiene in a hetero-Diels-Alder reaction to form a bicyclic intermediate.

| Catalyst System | Chiral Source | Key Steps | Product | Ref. |

| Copper-catalyzed oxidation | Amide of chiral carboxylic acid and hydroxylamine | Diels-Alder reaction, reduction, deprotection, acidification | (1R,3S)-3-Aminocyclopentanol hydrochloride | wipo.intgoogle.com |

| Copper chloride / 2-ethyl-2-oxazoline | (R)-mandelic acid-derived amides | Oxidation, Hetero-Diels-Alder, N-O bond cleavage, deprotection | (1R,3S)-3-Aminocyclopentanol |

Hetero Diels-Alder Reactions for Aminocyclopentanol Precursors

The hetero-Diels-Alder reaction, a variation of the Diels-Alder reaction where one or more heteroatoms are present in the diene or dienophile, is a valuable tool for constructing heterocyclic compounds that can serve as precursors to aminocyclopentanols. wikipedia.orgbeilstein-journals.org These reactions can be catalyzed by various means, including enzymes and metal complexes, to achieve high stereoselectivity. nih.govsfu.ca

For example, the reaction of 1-amino-3-siloxy-1,3-butadienes with unactivated aldehydes can proceed under mild, thermal conditions to form cycloadducts that can be converted to dihydro-4-pyrones. nih.gov Nitroso compounds are also effective dienophiles in hetero-Diels-Alder reactions, reacting with dienes to form 3,6-dihydro-2H-1,2-oxazines, which are versatile intermediates for biologically active molecules. beilstein-journals.org

In the context of aminocyclopentanol synthesis, a hetero-Diels-Alder reaction with cyclopentadiene can be used to generate a bicyclic intermediate, which can then be further processed to yield the desired aminocyclopentanol stereoisomer. For instance, a chromium(III)-complex of a tridentate Schiff base has been shown to catalyze the hetero-Diels-Alder reaction of 1-methoxy-3-trimethylsilyloxy-1,3-butadiene and benzaldehyde (B42025) with good yield and enantioselectivity. sfu.ca

Enantioselective Reduction of 3-Aminocyclopentanone (B3224326) Derivatives

The enantioselective reduction of a prochiral ketone is a common and effective strategy for the synthesis of chiral alcohols. In the case of this compound, the reduction of 3-aminocyclopentanone derivatives is a key step.

While simple reducing agents like sodium borohydride (B1222165) can be used, they often result in poor stereocontrol, leading to a mixture of cis and trans isomers with low enantiomeric excess. google.com.na For instance, the reduction of 3-aminocyclopentanone with sodium borohydride in methanol (B129727) at 0°C, followed by an HCl quench, yields the hydrochloride salt but with an enantiomeric excess of ≤70% due to competing keto-enol tautomerization.

To achieve higher stereoselectivity, catalytic hydrogenation or enzymatic reduction methods are often employed, particularly for large-scale production. These methods offer improved efficiency and higher yields of the desired stereoisomer.

| Reduction Method | Substrate | Product | Stereoselectivity | Ref. |

| Sodium borohydride | 3-Aminocyclopentanone | This compound hydrochloride | ≤70% ee | |

| Catalytic hydrogenation | 3-Aminocyclopentanone derivative | This compound | High | |

| Enzymatic reduction | 3-Aminocyclopentanone derivative | This compound | >99% ee |

Asymmetric [3+2] Photocycloaddition Reactions of Cyclopropylamines

A more recent and innovative approach to the synthesis of chiral cyclopentylamine (B150401) derivatives involves the asymmetric [3+2] photocycloaddition of cyclopropylamines. nih.govrsc.org This method utilizes visible-light-driven photoredox catalysis in combination with chiral H-bond catalysis to achieve high enantioselectivity. rsc.org

This transition-metal-free method provides a modular and atom-economical route to various enantioenriched cyclopentylamines. rsc.org The reaction proceeds between N-aryl cyclopropylanilines and a variety of electron-rich and electron-neutral olefins. rsc.org This strategy is particularly notable for its ability to construct all-carbon quaternary stereocenters from 1,1-diaryl ethylenes. rsc.org

In a related approach, a chiral bifunctional Brønsted base can catalyze the enantioselective [3+2] cycloaddition of donor-acceptor cyclopropanes with azadienes, yielding spiro-cyclopentane benzofurans with three contiguous stereogenic centers in high yields and enantioselectivities. rsc.org

Diastereoselective Hydroxyallylation of N-tert-Butanesulfinyl Aldimines

The diastereoselective hydroxyallylation of N-tert-butanesulfinyl aldimines represents another effective strategy for the asymmetric synthesis of aminocyclopentanol precursors. This method relies on the use of a chiral sulfinamide auxiliary to direct the stereochemical outcome of the addition of an allyl nucleophile to an imine.

Chiral Resolution Techniques

When a synthetic route produces a racemic or diastereomeric mixture of aminocyclopentanol isomers, chiral resolution techniques are employed to separate the desired enantiomer.

Chemical Resolution via Chiral Auxiliary Compounds

Chemical resolution is a classical yet effective method for separating enantiomers. This technique involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. researchgate.net These diastereomers have different physical properties and can be separated by conventional methods such as crystallization or chromatography. researchgate.net

For the resolution of aminocyclopentanol, chiral carboxylic acids are commonly used as resolving agents. wipo.intresearchgate.net For example, reacting a racemic mixture of 3-aminocyclopentanol with (-)-di-p-toluoyl-D-tartaric acid in ethanol (B145695) produces diastereomeric salts. The (1S,3S)-isomer can be enriched to 94% ee through recrystallization from a methanol/water mixture. Further recrystallizations can increase the purity to 99%, although with a reduction in yield.

Another example is the use of (R)- and (S)-mandelic acid for the resolution of racemic 2-aminocyclohexanol (B3021766) derivatives, which delivers both enantiomers with >99% enantiomeric excess. researchgate.net The chiral auxiliary can often be recovered and reused, making this a cost-effective method. google.comwikipedia.orgsigmaaldrich.com

| Chiral Auxiliary | Racemic Mixture | Key Steps | Product Purity | Ref. |

| (-)-di-p-toluoyl-D-tartaric acid | 3-Aminocyclopentanol | Diastereomeric salt formation, recrystallization | 99% ee | |

| (R)- and (S)-mandelic acid | 2-Aminocyclohexanol derivatives | Sequential use for diastereomer separation | >99% ee | researchgate.net |

| Chiral carboxylic acids | Aminocyclopentanol | Formation of diastereomeric salts, separation | High | wipo.int |

Comparative Analysis of Enzymatic and Chemical Resolution Efficiencies

The synthesis of enantiomerically pure this compound, a crucial chiral building block, often relies on the resolution of racemic mixtures. Both enzymatic and chemical methods are employed for this purpose, each presenting distinct advantages and limitations.

Enzymatic kinetic resolution is a widely adopted strategy, valued for its high selectivity under mild reaction conditions. researchgate.net Lipases are the most common enzymes for this transformation, catalyzing the enantioselective acylation of a racemic aminocyclopentanol derivative. rsc.orgtandfonline.com For instance, lipases from Pseudomonas sp. and Candida antarctica (such as Novozym 435) have demonstrated high enantioselectivity. rsc.orgtandfonline.com In one method, lipase is used for the optical resolution of a racemic intermediate via the selective hydrolysis of an acetate group, achieving high optical purity. google.com Research has shown that using Lipase PS "Amano" SD can lead to an enantiomeric excess (ee) of over 97%. vulcanchem.com Another study highlights the use of Novozym 435 in a deacetylation step, reaching a 90% yield and a final product with 99.5% ee. Similarly, ω-Transaminases are utilized to convert cyclopentanone derivatives into the desired chiral amines with high enantioselectivity (>99% ee for the (1S,3S)-isomer).

A comparative analysis reveals a trade-off between the methods. Enzymatic resolutions often provide superior enantioselectivity and operate under greener conditions. researchgate.net However, they can be more expensive due to the cost of the enzyme and may require specific reaction conditions (e.g., pH, temperature) to maintain enzyme activity. Chemical resolutions are often less expensive in terms of raw materials but may suffer from lower yields due to multiple recrystallization steps and can be less atom-economical.

Table 1: Comparison of Resolution Methods for Aminocyclopentanol Derivatives

| Resolution Method | Resolving Agent/Catalyst | Achieved Enantiomeric Excess (ee) | Yield | Key Advantages | Key Limitations |

|---|---|---|---|---|---|

| Enzymatic Kinetic Resolution | Lipase (e.g., Novozym 435, Lipase PS "Amano" SD) | >97% - 99.5% vulcanchem.com | High (e.g., 90% for deacetylation step) | High selectivity, mild conditions researchgate.net | Higher cost of catalyst, requires specific conditions |

| Enzymatic Amination | ω-Transaminase | >99% | - | High enantioselectivity | Potential substrate inhibition |

| Diastereomeric Salt Formation | (-)-di-p-toluoyl-D-tartaric acid | 99% (after 3 recrystallizations) | 62% (after 3 recrystallizations) | Lower raw material cost | Lower yield, multiple steps |

Optimization and Process Development for Large-Scale Synthesis

The industrial production of this compound necessitates synthetic routes that are not only high-yielding and stereoselective but also economically and environmentally sustainable.

Optimization strategies for large-scale synthesis focus on improving both chemical and optical yields. In chemoenzymatic routes, key parameters are fine-tuned. For instance, in a process involving a hetero-Diels-Alder reaction followed by enzymatic resolution, the choice of catalyst and reaction conditions is critical. google.comvulcanchem.com The use of a copper chloride catalyst with a 2-ethyl-2-oxazoline ligand for the initial cycloaddition has been reported. google.com Subsequent lipase-catalyzed resolution with vinyl acetate as the acyl donor is a key step for ensuring high optical purity. google.com

Modern synthetic process development places a strong emphasis on green chemistry to minimize environmental impact and improve safety. rasayanjournal.co.in This involves replacing hazardous reagents with safer alternatives. For example, a notable innovation replaces potentially explosive oxidizers like m-CPBA with a urea (B33335) peroxide (UP) and trifluoroacetic anhydride (B1165640) (TFAA) system for the oxidation of a hydroxylamine intermediate. This method not only enhances safety but also leads to high yields (85%) and purity (99%), making it suitable for industrial-scale production.

The use of biocatalysts also contributes to greener processes as enzymes operate in aqueous conditions under ambient temperature and pH, reducing the need for harsh solvents and reagents. researchgate.net Furthermore, designing synthetic routes that minimize the generation of toxic byproducts is crucial. For instance, in some catalytic C-H activation reactions, byproducts like DMSO are produced, which are easily removable. grafiati.com The use of deep eutectic solvents (DES) as a reaction medium is another environmentally benign approach, as they are often biodegradable and can be recycled. rsc.org

Chemical Transformations and Derivatization of 1s,3s 3 Aminocyclopentanol

Functional Group Interconversions

The amino and hydroxyl moieties of (1S,3S)-3-aminocyclopentanol can be selectively modified through various functional group interconversions.

The secondary hydroxyl group in this compound can be oxidized to a ketone. This transformation is a common strategy in organic synthesis to introduce a carbonyl group, which can then serve as a handle for further reactions. Common oxidizing agents for this purpose include chromium-based reagents like chromium trioxide or permanganates such as potassium permanganate. For instance, ceric ammonium (B1175870) nitrate (B79036) (CAN) has been utilized for the oxidation of the hydroxyl group in related aminocyclopentanol derivatives. nih.gov

Table 1: Reagents for Selective Oxidation of the Hydroxyl Moiety

| Reagent | Product | Reference |

| Potassium Permanganate | Ketone | |

| Chromium Trioxide | Ketone | |

| Ceric Ammonium Nitrate (CAN) | Ketone | nih.gov |

While the amino group in this compound is already in a reduced state, derivatization followed by reduction is a plausible pathway for modification. For example, the amino group can be converted to other nitrogen-containing functionalities which can then be reduced. However, direct reduction of the primary amine itself is not a typical transformation. More commonly, related precursors with nitro groups are reduced to form the amino group of aminocyclopentanol.

The amino group of this compound is nucleophilic and can readily participate in substitution reactions. It can react with various electrophiles to form new carbon-nitrogen bonds. For example, it can be acylated with acyl chlorides or anhydrides to form amides, or alkylated with alkyl halides. These reactions are fundamental for incorporating the aminocyclopentanol scaffold into larger molecular frameworks.

Reduction Reactions of the Amino Functionality

Strategic Protecting Group Manipulations for Amino and Hydroxyl Functions

In multi-step syntheses involving this compound, it is often necessary to selectively protect one or both of the functional groups to prevent unwanted side reactions. The choice of protecting groups is crucial and depends on the specific reaction conditions to be employed in subsequent steps.

Common protecting groups for the amino function include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is typically removed under acidic conditions, while the Cbz group is often cleaved by hydrogenolysis. The hydroxyl group can be protected as an ether (e.g., benzyl (B1604629) ether) or a silyl (B83357) ether (e.g., tert-butyldimethylsilyl ether). The selection of orthogonal protecting groups allows for the selective deprotection of one functional group while the other remains protected. For example, lipase-catalyzed acetylation has been used to resolve racemic mixtures, highlighting the use of protection strategies in stereoselective synthesis. vulcanchem.comgoogle.com

Table 2: Common Protecting Groups for this compound

| Functional Group | Protecting Group | Deprotection Conditions | Reference |

| Amino | tert-Butoxycarbonyl (Boc) | Acidic conditions (e.g., HCl) | |

| Amino | Benzyloxycarbonyl (Cbz) | Hydrogenolysis (e.g., H₂, Pd/C) | |

| Hydroxyl | Acetyl | Basic conditions (e.g., LiOH/MeOH) | google.com |

Stereoselective Derivatization and Scaffold Expansion

The chiral nature of this compound makes it an excellent starting material for stereoselective derivatization and the construction of more complex chiral molecules.

Lactams, or cyclic amides, are prevalent structural motifs in many biologically active compounds. researchgate.netwikipedia.org this compound can be a precursor for the synthesis of bicyclic lactams. This can be achieved by first modifying the hydroxyl group to a carboxylic acid or a related derivative, followed by an intramolecular cyclization with the amino group. wikipedia.org Such cyclization reactions are powerful methods for creating rigid, bicyclic scaffolds. The formation of lactams often proceeds through the intramolecular coupling of an amino group and a carboxylic acid derivative. researchgate.net Dehydrogenative lactam synthesis from amino alcohols is also an emerging strategy. jchemlett.com

Introduction of Varied Substituents and Functional Groups

The amino and hydroxyl moieties of this compound serve as primary handles for chemical modification, enabling the introduction of a wide range of substituents and functional groups. These transformations are fundamental to modulating the molecule's physicochemical properties, such as lipophilicity, hydrogen-bonding capacity, and steric profile.

The hydroxyl group can undergo reactions such as oxidation to form a ketone or O-alkylation. A common derivatization involves its conversion to a better leaving group, such as a tosylate, by reacting it with tosyl chloride (TsCl) in the presence of pyridine. This facilitates subsequent nucleophilic substitution reactions.

The amino group is readily acylated or can participate in nucleophilic substitution and addition reactions. For instance, protection of the amino group is a common strategy in multi-step syntheses. The use of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) with a base like N,N-dimethylaminopyridine (DMAP) yields the corresponding tert-butoxycarbonyl (Boc)-protected derivative, which is stable under many reaction conditions but can be readily removed when needed.

More complex substituents can be introduced to tailor the molecule for specific biological targets. In the development of adenosine (B11128) A₁ receptor agonists, a phenoxy substituent was introduced onto a related aminocyclopentanol scaffold via a Mitsunobu reaction, demonstrating a method for creating an ether linkage with an aromatic system. acs.org Similarly, in the design of Bruton's tyrosine kinase (BTK) inhibitors, a cis-3-aminocyclopentanol moiety was used to create a constrained linker, connecting it to a pyrazolopyrimidine core, which improved pharmacokinetic properties. acs.org These examples highlight the strategic incorporation of aromatic and heterocyclic systems to enhance molecular interactions with biological targets.

Table 1: Examples of Derivatization Reactions

| Reagent | Conditions | Functional Group Targeted | Product Type | Source |

|---|---|---|---|---|

| Tosyl chloride (TsCl)/Pyridine | 0°C to Room Temp, 12 hrs | Hydroxyl | O-Tosyl | |

| Di-tert-butyl dicarbonate ((Boc)₂O)/DMAP | CH₂Cl₂, Room Temp, 24 hrs | Amino | N-Boc | |

| Pivaloyl chloride, then 2,4,6-trifluorobenzylamine | Dichloromethane, 0-20°C | Amino | N-Acyl | google.com |

Synthesis of Novel Analogs and Conjugates (e.g., Urea (B33335) Derivatives)

Building upon the fundamental chemical transformations, this compound is a key starting material for the synthesis of novel analogs and conjugates with potential therapeutic activities. The synthesis of urea derivatives is a notable example of creating such conjugates.

Urea derivatives are often synthesized by reacting the primary amino group of this compound with an isocyanate or an activated carbamate (B1207046) equivalent. Research into antiproliferative agents has led to the synthesis of primaquine-urea derivatives. researchgate.netunizg.hr In one described procedure, primaquine (B1584692) (PQ) is first converted to an active intermediate, PQ-benzotriazolide, by reacting it with 1-benzotriazole carboxylic acid chloride. researchgate.netunizg.hr This intermediate is then reacted with an amine, such as (1R,3S)-3-aminocyclopentanol (a stereoisomer of the title compound), to form the final urea conjugate. researchgate.netunizg.hr This method demonstrates a modular approach to link the aminocyclopentanol scaffold to other complex molecules.

Beyond simple ureas, more complex conjugates are synthesized for various therapeutic targets. For example, (1R,3S)-3-aminocyclopentanol hydrochloride is a crucial intermediate in the synthesis of Bictegravir (B606109), an HIV integrase inhibitor. vulcanchem.comgoogle.com In this synthesis, the aminocyclopentanol fragment is coupled with a complex heterocyclic system. google.com Similarly, analogs have been developed as selective cyclin-dependent kinase 9 (CDK9) inhibitors, where the aminocyclopentane ring is attached to a pyrazolopyrimidine core, and further modifications are explored to optimize potency and selectivity. nih.gov These examples underscore the value of this compound as a chiral scaffold for constructing highly specific and potent pharmaceutical agents.

Table 2: Synthesis of Urea Derivatives and Other Conjugates

| Reactant 1 | Reactant 2 | Product Type | Application Area | Source |

|---|---|---|---|---|

| (1R,3S)-3-Aminocyclopentanol | Primaquine-benzotriazolide | Primaquine-urea conjugate | Antiproliferative research | researchgate.netunizg.hr |

| (1R,3S)-3-Aminocyclopentanol HCl | Compound of formula (IV) (a dihalopyridine derivative) | Bictegravir intermediate | Antiviral (HIV) | google.com |

| This compound derivative | 5-(substituted)-pyrazolo[1,5-a]pyrimidin-7-yl halide | CDK9 inhibitor | Oncology | nih.gov |

Applications As a Chiral Building Block in Advanced Organic Synthesis

Chiral Auxiliaries and Ligands in Asymmetric Catalysis

In asymmetric catalysis, chiral molecules are used to influence the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer over the other. (1S,3S)-3-aminocyclopentanol serves as a scaffold for the design of new chiral ligands that can be used in these catalytic systems.

The aminocyclopentanol framework has been incorporated into various ligand structures to create catalysts for a range of asymmetric transformations. For example, it has been used in the synthesis of ligands for copper-catalyzed asymmetric Diels-Alder reactions. google.com The chirality of the aminocyclopentanol core helps to create a chiral environment around the metal center of the catalyst, which in turn directs the stereochemical course of the reaction.

| Ligand Type | Catalytic Application | Key Features |

| Amide-based ligands | Copper-catalyzed Diels-Alder | Chiral source derived from the reaction of chiral carboxylic acids and hydroxylamine (B1172632). google.com |

| Spiro-pyrrolidine ligands | MDM2-p53 Interaction Inhibition | The (1S,3S)-3-hydroxycyclopentyl group is a key component of the final inhibitor structure. nih.gov |

Stereodivergent synthesis is a powerful strategy that allows for the selective synthesis of any possible stereoisomer of a product with multiple stereocenters. While direct examples of this compound in stereodivergent systems are not extensively detailed in the provided context, the principles of using chiral ligands to control stereoselectivity are well-established. nih.govnih.gov The development of catalytic systems that can achieve stereodivergence often relies on the use of different chiral catalysts or ligands to access different stereochemical outcomes. The aminocyclopentanol scaffold, with its potential for modification, represents a promising platform for developing such versatile catalytic systems.

Design and Synthesis of Novel Ligands Incorporating the Aminocyclopentanol Scaffold

Precursor in the Synthesis of Complex Molecular Scaffolds for Chemical Biology Research

The application of this compound extends to the synthesis of complex molecules that are used to study biological processes at the molecular level.

A significant application of this compound is its role as a key intermediate in the synthesis of the HIV integrase inhibitor, Bictegravir (B606109). tandfonline.comvolsenchem.comdergipark.org.tr HIV integrase is an essential enzyme for the replication of the HIV virus. nih.gov Bictegravir is a component of combination therapies for HIV and its efficacy is dependent on the specific stereochemistry of its molecular structure, for which this compound provides a crucial chiral building block. tandfonline.com The synthesis of Bictegravir involves the coupling of (1R,3S)-3-aminocyclopentanol (a stereoisomer of the title compound) with other molecular fragments. tandfonline.com

| HIV Integrase Inhibitor | Role of Aminocyclopentanol | Significance |

| Bictegravir | Key chiral building block. tandfonline.comvolsenchem.com | Essential for the stereochemistry required for potent anti-HIV activity. |

The aminocyclopentanol core is a valuable scaffold for creating novel inhibitors of various enzymes. Its ability to form hydrogen bonds and electrostatic interactions through its amino and hydroxyl groups allows for effective binding to the active sites of target enzymes. This has been explored in the development of inhibitors for enzymes such as the MDM2-p53 interaction, which is a target in cancer therapy. nih.gov

This compound and its derivatives have been investigated as inhibitors of glycosidases. acs.org These enzymes are involved in the breakdown of carbohydrates and play roles in various biological processes. acs.org The aminocyclopentanol structure can mimic the structure of natural carbohydrate substrates, allowing it to bind to the active site of glycosidases and inhibit their function. acs.org For instance, aminocyclopentanol derivatives have shown selective inhibition of β-galactosidase and β-glucosidase. acs.orgacs.org

| Glycosidase Target | Inhibitor Type | Inhibition Data |

| β-galactosidase | (1S,2S,3S,4R,5R)-4-Amino-5-(hydroxymethyl)cyclopentane-1,2,3-triol | Ki = 3.0 x 10⁻⁶ M acs.org |

| β-glucosidase | (1S,2S,3S,4R,5R)-4-Amino-5-(hydroxymethyl)cyclopentane-1,2,3-triol | Ki = 1.5 x 10⁻⁷ M acs.org |

Chemical Synthesis of Small Molecule Inhibitors Targeting Protein-Protein Interactions (e.g., MDM2-p53) and Kinases (e.g., CDK9)

The defined three-dimensional structure of this compound is ideal for creating molecules that can selectively interact with specific biological targets, such as the binding pockets of enzymes or the interface between two proteins.

Protein-Protein Interaction Inhibitors (MDM2-p53):

The interaction between the tumor suppressor protein p53 and its negative regulator, murine double minute 2 (MDM2), is a critical target in cancer therapy. biomol.com Disrupting this interaction can reactivate p53's function, leading to apoptosis in cancer cells. biomol.com Small molecules designed to mimic the key p53 residues (Phe19, Trp23, and Leu26) that bind to a deep hydrophobic pocket on MDM2 have been a major focus of research. biomol.comresearchgate.net

The aminocyclopentanol scaffold has been incorporated into potent MDM2 inhibitors. In the design of spiro[indoline-3,3'-pyrrolidine] (B2616578) based inhibitors, a (1S,3S)-3-hydroxycyclopentyl group was used as a side chain. researchgate.net Although four isomers were produced, this highlights the utility of the cyclopentanol (B49286) ring in creating the necessary structural features for high-affinity binding. Research has shown that related compounds with a cyclic alcohol side chain can bind to MDM2 with high affinity, demonstrating the value of such constrained scaffolds in inhibitor design. researchgate.net

| Compound/Scaffold | Target | Activity (Kᵢ) | Key Structural Feature |

| Spiro-oxindole derivative with (1S,3S)-3-hydroxycyclopentyl side chain | MDM2 | 1.1 nM | Constrained cyclic alcohol side chain occupying binding pocket. researchgate.net |

| Spiro-oxindole derivative with (1S,3R)-3-hydroxycyclopentyl side chain | MDM2 | 0.61 nM | Constrained cyclic alcohol side chain occupying binding pocket. researchgate.net |

| Spiro-oxindole derivative with (cis)-3-hydroxycyclobutyl side chain | MDM2 | 0.82 nM | Constrained cyclic alcohol side chain occupying binding pocket. researchgate.net |

Kinase Inhibitors (CDK9):

Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation and has emerged as a therapeutic target for cancers driven by transcriptional deregulation, such as those with MYC oncogene amplification. wipo.int this compound, in its protected carbamate (B1207046) form (tert-butyl ((1S,3S)-3-aminocyclopentyl)carbamate), has been utilized as a key building block in the synthesis of potent and selective CDK9 inhibitors. nih.gov

In the development of the selective CDK9 inhibitor KB-0742, chemists explored various amine building blocks to interact with key amino acid residues (Asp109 and Glu107) in the kinase domain. nih.gov The (1S,3S)-diaminocyclopentane configuration was found to be exceptionally potent. The synthesis involved the nucleophilic aromatic substitution of a pyrazolo[1,5-a]pyrimidine (B1248293) core with the protected (1S,3S)-aminocyclopentanol derivative. nih.gov This work underscores the importance of the specific stereochemistry of the aminocyclopentane ring for achieving high potency and selectivity for CDK9 over other kinases. wipo.intnih.gov

| Compound Reference | Core Structure | Incorporated Fragment | Target | Activity (IC₅₀) | Selectivity Profile |

| 20 | Pyrazolo[1,5-a]pyrimidine | N,N'-((1S,3S)-cyclopentane-1,3-diyl)bis(carbamate) | CDK9 | 11 nM | Exceptionally potent, rivaling the diaminocyclobutane analogue. nih.gov |

| 21 | 3-chloro-pyrazolo[1,5-a]pyrimidine | N,N'-((1S,3S)-cyclopentane-1,3-diyl)bis(carbamate) | CDK9 | 4 nM | More potent than compound 20 but with reduced selectivity against CDK3, 4, and 7. nih.gov |

| 28 | Pyrazolo[1,5-a]pyrimidine | (1S,3S)-N1-(7-(6-aminopyridin-3-yl)pyrazolo[1,5-a]pyrimidin-5-yl)cyclopentane-1,3-diamine | CDK9 | Potent | >66-fold selectivity over all CDKs profiled; >100-fold vs. cell-cycle CDKs. nih.gov |

Incorporation into Peptidic and Oligomeric Structures (e.g., β-Peptides)

This compound is structurally related to cyclic β-amino acids, which are highly valuable building blocks for the synthesis of peptidomimetics, particularly β-peptides and α/β-peptides. sciforum.netacs.org These unnatural oligomers are designed to mimic the structure and function of natural peptides while offering significant advantages, most notably enhanced stability against degradation by protease enzymes. sciforum.net

The incorporation of cyclopentane-based β-amino acids, such as 2-aminocyclopentanecarboxylic acid (ACPC), into peptide chains imposes significant conformational constraints. This rigidity is highly desirable as it helps to pre-organize the peptide into a specific secondary structure, such as a helix or a turn. acs.org Homo-oligomers of cyclopentane (B165970) β-amino acids have a strong propensity to fold into well-defined helical structures, even in short sequences.

Research has demonstrated that:

Conformational Control : Oligomers made from cyclopentane-based β-amino acids can form stable 12-helical structures. wipo.int The constrained five-membered ring is crucial for stabilizing these conformations.

Modulation of Biological Activity : Replacing natural α-amino acids with cis-cyclopentane β-amino acid residues in bioactive peptides can modulate their binding selectivity. For instance, such a substitution in a neuropeptide Y fragment was shown to shift its binding preference toward the Y4 receptor. sciforum.net

Enhanced Stability : The unnatural β-peptide backbone is resistant to cleavage by proteases, which increases the in-vivo half-life of peptide-based drugs. sciforum.net

While this compound itself is a γ-amino alcohol, the principles derived from the study of cyclopentane β-amino acids are directly applicable. Its rigid cis-conformation can be used to create stable turns or other secondary structures in peptidomimetics and other oligomers, making it a powerful tool for designing functionally enhanced, proteolytically stable therapeutic candidates.

Contributions to Fine Chemical and Pharmaceutical Intermediate Production

This compound and its stereoisomers are recognized as important intermediates in the synthesis of fine chemicals and complex active pharmaceutical ingredients (APIs). caymanchem.com The value of this scaffold lies in its stereochemical purity and the versatile reactivity of its amino and hydroxyl groups, which allow for its integration into larger, more complex molecules through various chemical transformations. caymanchem.com

Chiral aminocyclopentanols are key components in the industrial production of modern therapeutics. A prominent example is the diastereomer, (1R,3S)-3-aminocyclopentanol , which is a key chiral intermediate in the synthesis of Bictegravir . google.comgoogleapis.com Bictegravir is an integrase strand transfer inhibitor used in combination therapies for the treatment of HIV infection. google.comgoogle.com The precise stereochemistry of the aminocyclopentanol fragment is critical for the drug's biological activity. google.com Numerous patents describe scalable synthetic routes for producing this isomer with high optical purity, underscoring its industrial significance. nih.govgoogleapis.comgoogle.com

While the (1R,3S) isomer has a well-documented role in the production of Bictegravir, the (1S,3S) isomer is also a valuable chiral building block for the synthesis of diverse and complex molecules in pharmaceutical research and development. caymanchem.com Its utility in creating potent CDK9 inhibitors, as detailed previously, is a clear example of its contribution to the production of high-value pharmaceutical candidates. nih.gov It is used in the synthesis of chiral catalysts, and as a precursor for a wide range of biologically active compounds being investigated for various therapeutic applications. caymanchem.comgoogle.com

Spectroscopic and Structural Characterization in Advanced Research Contexts

Determination of Absolute and Relative Stereochemistry

The determination of stereochemistry for chiral compounds like (1S,3S)-3-aminocyclopentanol involves establishing both the relative and absolute configurations of its stereocenters.

Relative configuration describes the spatial orientation of different stereocenters within the same molecule relative to each other. For this compound, the "cis" configuration denotes that the amino and hydroxyl groups are on the same side of the cyclopentane (B165970) ring. uou.ac.in

Absolute configuration , on the other hand, provides an unambiguous description of the spatial arrangement of atoms at a chiral center. libretexts.org The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the R or S configuration to each stereocenter. libretexts.orgmasterorganicchemistry.com For this compound, the designation signifies that the stereocenter at carbon 1 has an 'S' configuration and the one at carbon 3 also has an 'S' configuration.

The experimental determination of relative configuration can often be achieved through methods like NMR spectroscopy, while the absolute configuration typically requires techniques such as X-ray crystallography or chiroptical spectroscopy, sometimes in conjunction with chemical derivatization. libretexts.orgresearchgate.net

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR are utilized to confirm the connectivity and stereochemistry of the molecule.

In ¹H NMR, the chemical shifts and coupling constants of the protons provide detailed information about their chemical environment and spatial relationships. For instance, characteristic peaks for the protons on the cyclopentane ring are observed, with specific signals corresponding to the protons attached to the carbons bearing the amino and hydroxyl groups. The proton of the hydroxyl group and the protons of the cyclopentane ring typically appear at distinct chemical shifts.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The chemical shifts of the carbon atoms in the cyclopentane ring, particularly those bonded to the electron-withdrawing amino and hydroxyl groups, are key indicators of the molecular structure. mdpi.com

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish correlations between protons and carbons, further confirming the structural assignment.

Table 1: Representative NMR Data for Aminocyclopentanol Derivatives

| Nucleus | Chemical Shift (ppm) Range | Description |

|---|---|---|

| ¹H | 1.74–2.16 | Cyclopentane ring protons |

| ¹H | ~4.33 | Proton attached to the carbon with the hydroxyl group |

| ¹³C | 60–72 | Glycerol carbons in related polyols mdpi.com |

Mass Spectrometry for Structural Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, thereby confirming its identity and assessing its purity.

In a typical mass spectrum, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound (C₅H₁₁NO), the expected molecular weight is approximately 101.15 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the elemental formula.

Fragmentation patterns observed in the mass spectrum can also offer structural information. The molecule may break apart in predictable ways upon ionization, and the resulting fragment ions can provide clues about the connectivity of the atoms.

Furthermore, MS, particularly when coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), is an effective method for assessing the purity of a sample by detecting and identifying any impurities present.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, offering an unambiguous structural elucidation of this compound.

The process involves irradiating a single crystal of the compound with a beam of X-rays. numberanalytics.com The crystal diffracts the X-rays in a specific pattern of intensities, which is dependent on the arrangement of electrons within the crystal. wustl.edu By analyzing this diffraction pattern, a three-dimensional electron density map of the molecule can be generated, from which the positions of the individual atoms can be determined. wikipedia.orgwustl.edu

For this compound, a successful X-ray crystallographic analysis would unequivocally confirm the cis relationship between the amino and hydroxyl groups and establish the (1S,3S) absolute configuration of the stereocenters. This technique is considered the gold standard for absolute structure determination.

Chiroptical Spectroscopy for Enantiomeric Purity Determination

Chiroptical spectroscopy encompasses techniques that measure the differential interaction of a chiral molecule with left and right circularly polarized light. These methods are particularly valuable for determining the enantiomeric purity of compounds like this compound.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. An enantiomerically pure sample will exhibit a characteristic CD spectrum, while a racemic mixture will show no CD signal. The intensity of the CD signal is proportional to the enantiomeric excess (ee) of the sample.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. Similar to CD, the ORD spectrum is unique to a specific enantiomer.

These techniques are highly sensitive to the stereochemical structure of a molecule. nih.gov By comparing the chiroptical spectrum of a sample to that of a known standard, the absolute configuration and enantiomeric purity can be determined. nih.gov Computational methods can also be used to predict the chiroptical spectra for different stereoisomers, aiding in the assignment of the absolute configuration. nih.gov

Theoretical and Computational Chemistry Studies

Mechanistic Investigations of Synthetic Reactions using Density Functional Theory (DFT)

Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex mechanisms of organic reactions. For the synthesis of (1S,3S)-3-aminocyclopentanol and its precursors, DFT calculations offer a molecular-level understanding of reaction pathways, transition states, and intermediates.

A key synthetic strategy for accessing the aminocyclopentanol core involves a hetero-Diels-Alder reaction between cyclopentadiene (B3395910) and a nitroso compound, such as tert-butyl nitrosyl carbonate, which is generated in situ. google.com DFT studies can model this cycloaddition by mapping the potential energy surface of the reaction. researchgate.netrsc.org These calculations typically involve:

Geometry Optimization: Determining the lowest-energy structures of reactants, intermediates, transition states, and products.

Energy Calculations: Computing the single-point energies to establish the reaction's thermodynamic and kinetic profile.

Frequency Analysis: Characterizing stationary points as either minima (reactants, products) or first-order saddle points (transition states) and calculating zero-point vibrational energies.

For instance, in the hetero-Diels-Alder synthesis of the key intermediate, cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene, DFT can be used to model the concerted pathway. google.comresearchgate.net The calculations would provide the activation energy barrier for the reaction, offering insights into the conditions required for the transformation to occur efficiently. Further, DFT is employed to investigate subsequent steps, such as the reductive cleavage of the N-O bond in the bicyclic intermediate, ensuring a comprehensive understanding of the entire synthetic sequence. google.com Such mechanistic studies are crucial for optimizing reaction conditions and improving yields. researchgate.net

Prediction of Stereochemical Outcomes and Transition State Analysis

Controlling stereochemistry is paramount in the synthesis of chiral molecules like this compound. Computational chemistry provides powerful predictive models to understand and rationalize the stereochemical outcomes of asymmetric reactions.

In the context of the hetero-Diels-Alder reaction, the formation of the cis isomer is critical. google.com The stereoselectivity of this cycloaddition is determined by the relative energies of the transition states leading to different diastereomers (e.g., endo vs. exo approaches). Transition state analysis using DFT or other modeling methods can calculate these energy differences. rsc.orgmdpi.com

A study on a similar intramolecular nitrone-alkene cycloaddition used molecular modeling to calculate the energies of the transition states leading to two different diastereomers. mdpi.com The calculated energy difference of 2.219 kcal/mol was sufficient to explain the experimentally observed 88:11 product ratio, demonstrating the predictive power of such analyses. mdpi.com For the synthesis of the this compound precursor, computational analysis would compare the transition state leading to the desired cis-fused bicyclic intermediate with the transition state for the corresponding trans isomer. The lower calculated energy of the cis transition state would explain the high diastereoselectivity observed experimentally. This predictive capability allows chemists to design reactions that favor the formation of the desired stereoisomer, which is essential for its role as a chiral building block.

Quantitative Structure-Activity Relationship (QSAR) Studies on this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity. nih.govasianpubs.org For derivatives of this compound, QSAR models are instrumental in identifying the key structural features that govern their therapeutic effects.

A prominent example involves the development of inhibitors for Cyclin-Dependent Kinase 9 (CDK9), a target in MYC-dependent cancers. Researchers synthesized a series of pyrazolopyrimidine compounds attached to various amino-cycloalkane moieties, including the (1S,3S)-diaminocyclopentane scaffold (a close analogue). acs.orgnih.gov The structure-activity relationship (SAR) was systematically explored by modifying different parts of the molecule. acs.org

The QSAR analysis revealed that:

Ring Size and Stereochemistry are Critical: The (1S,3S)-diaminocyclopentane configuration was found to be exceptionally potent, superior to cyclobutane, azetidine, and other diastereomers of diaminocyclopentane. acs.orgnih.gov

Hydrophobic Interactions are Key: Modifications at the R1 position of the pyrazolopyrimidine core that point towards a hydrophobic patch in the CDK9 binding site significantly influenced potency. acs.org Incrementally increasing the size of the alkyl group at this position led to enhanced activity. nih.gov

Optimal Exit Vector Interactions: The R2 group, the aminocyclopentanol moiety itself, interacts with Asp109 and Glu107 residues in the ATP-binding site. The (1S,3S) configuration provides the optimal geometry for these interactions. acs.org

These findings, summarized in the table below, guided the optimization process, ultimately leading to the discovery of the potent and selective CDK9 inhibitor KB-0742. acs.org Similar QSAR and SAR studies have been performed on this compound derivatives as adenosine (B11128) A1 receptor agonists, where substitutions on a linked aromatic ring were found to be crucial for potency and selectivity. nih.govcam.ac.uk

| Derivative Type | R1 Group (at C5) | R2 Group (at C7) | Key Finding | Reference |

| Pyrazolopyrimidine | Isopropyl | (1S,3S)-Diaminocyclopentane | Exceptionally potent configuration for the R2 group. | acs.org |

| Pyrazolopyrimidine | 2-Butyl | (1S,3S)-Diaminocyclopentane | Extending the R1 group into a hydrophobic patch enhanced potency. | acs.orgnih.gov |

| Pyrazolopyrimidine | Isopropyl | (1R,3R)-Diaminocyclopentane | Significantly less potent than the (S,S) isomer, highlighting stereochemical importance. | acs.org |

| Adenosine Analogue | N/A | N6-[2-(3-bromobenzyloxy)cyclopentyl] | Halogen substitution at the meta position of the aromatic ring conferred high affinity and potency. | nih.govcam.ac.uk |

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of this compound derivatives is intrinsically linked to their three-dimensional shape and flexibility. The five-membered cyclopentane (B165970) ring is not planar and typically adopts either an "envelope" or a "twist" conformation to minimize ring strain. Conformational analysis, using computational methods, can determine the preferred conformation of the ring and the spatial orientation of the amino and hydroxyl substituents.

Molecular Dynamics (MD) simulations provide a more dynamic picture, modeling the movement of a molecule and its interactions with its environment (e.g., solvent or a protein binding site) over time. youtube.com MD simulations are particularly useful for understanding how a ligand adapts its conformation upon binding to a receptor. osti.gov For a derivative of this compound bound to its target enzyme, an MD simulation can reveal:

The stability of key hydrogen bonds and hydrophobic interactions.

The conformational changes in both the ligand and the protein during the binding event.

The role of water molecules in mediating interactions.

An estimation of the binding free energy, which correlates with binding affinity.

These simulations can explain, for example, why the (1S,3S) stereoisomer exhibits a higher binding affinity for a target like the metabotropic glutamate (B1630785) receptor 5 (mGluR5) compared to other isomers, by showing a more stable and optimal hydrogen-bonding network with key residues in the active site. By simulating the dynamic behavior of the ligand-receptor complex, MD provides critical insights that are not apparent from static models alone. youtube.com

In Silico Design of Novel this compound Derivatives

In silico design leverages computational power to rationally create novel molecules with desired properties, accelerating the drug discovery process. The this compound scaffold serves as an excellent starting point for such design efforts due to its proven success and versatile chemical nature.

The development of the CDK9 inhibitor KB-0742 is a prime example of in silico-guided design. acs.orgnih.gov Starting from an initial screening hit, medicinal chemists used molecular docking models to visualize how the compound fit into the CDK9 active site. This model highlighted key interaction points: a hydrophobic patch and specific amino acid residues (Asp109, Glu107). acs.org Based on this model, new derivatives were designed computationally before being synthesized. This rational approach involved:

Scaffold Hopping and Optimization: Testing different cycloalkane rings for the R2 group, which identified the diaminocyclopentane as optimal. nih.gov

Stereochemical Assessment: Evaluating all possible stereoisomers of the diaminocyclopentane linker to find the most potent (1S,3S) configuration. acs.org

Targeted Modification: Systematically modifying the R1 group to better fill the hydrophobic pocket, leading to improved potency. acs.org

Similarly, novel adenosine A1 receptor agonists were designed using the aminocyclopentanol scaffold. nih.govcam.ac.uk Molecular modeling suggested the presence of a hydrophobic subpocket in the receptor, guiding the synthesis of derivatives with various substituted benzyloxy and phenoxy groups to enhance potency and selectivity. nih.govcam.ac.uk This strategy of using computational models to guide the design of new derivatives based on a validated chiral scaffold like this compound is a cornerstone of modern medicinal chemistry. researchgate.net

Future Directions and Emerging Research Areas for 1s,3s 3 Aminocyclopentanol

Development of Novel Organocatalytic and Metal-Catalyzed Asymmetric Methodologies

The synthesis of enantiomerically pure aminocyclopentanols remains a significant area of research. While enzymatic resolutions are effective, focus is shifting towards more versatile and scalable asymmetric catalytic methods. Future work will likely concentrate on the development of novel organocatalytic and transition-metal-catalyzed reactions to afford (1S,3S)-3-aminocyclopentanol and its derivatives with high efficiency and stereoselectivity.

One promising frontier is the use of copper-catalyzed asymmetric reactions. google.comwipo.int Recent patents have disclosed methods for preparing the related (1R,3S) isomer using a chiral Diels-Alder reaction catalyzed by a copper complex. google.comwipo.int This approach utilizes an amide formed from a chiral carboxylic acid and hydroxylamine (B1172632) as a chiral source, which can be recycled, potentially lowering production costs. google.comwipo.int Adapting this methodology for the synthesis of the (1S,3S)-isomer represents a logical next step, offering a pathway that efficiently controls the generation of the required stereocenters. google.com

Further research is expected in the following areas:

Ligand Development: Designing new chiral ligands for transition metals (e.g., rhodium, ruthenium, iridium) to facilitate asymmetric hydrogenation or transfer hydrogenation of prochiral cyclopentanone (B42830) precursors.

Organocatalysis: Exploring chiral Brønsted or Lewis acid catalysts for asymmetric ring-opening of cyclopentene (B43876) oxide with an amine source or for dynamic kinetic resolution of racemic intermediates.

| Catalytic Approach | Catalyst/Reagent Example | Potential Reaction | Key Advantage |

| Metal Catalysis | Copper(I) with Chiral Carboxylic Acid-Azanol Adduct | Asymmetric Diels-Alder Reaction | Efficient stereocontrol, potential for catalyst recycling. google.com |

| Organocatalysis | Chiral Phosphoric Acids | Asymmetric Aminolysis of Cyclopentene Oxide | Metal-free, environmentally benign conditions. |

| Chemoenzymatic | Lipase (B570770) + Metal Catalyst | Kinetic Resolution followed by Racemization | High enantiomeric excess (>99% ee) and high yield. |

Exploration of New Bio-conjugation and Material Science Applications

The bifunctional nature of this compound, with its primary amine and secondary alcohol, makes it an attractive building block for applications beyond pharmaceuticals. These functional groups provide orthogonal handles for covalent modification, opening avenues in bio-conjugation and material science.

In bio-conjugation, the aminocyclopentanol moiety can be used as a constrained, hydrophilic linker to connect a payload (e.g., a drug, dye, or probe) to a biological molecule like a protein or antibody. Research has shown that incorporating a cis-3-aminocyclopentanol linker can improve properties such as whole blood potency and metabolic stability in drug candidates. acs.org Future research could explore its use in:

Antibody-Drug Conjugates (ADCs): Designing linkers that impart favorable pharmacokinetic properties.

PROTACs and Molecular Glues: Using the scaffold to create novel degraders or stabilizers of protein-protein interactions.

Quorum Sensing Inhibitors: The rational design of N-acyl cyclopentanol (B49286) derivatives as potential quorum sensing inhibitors is an emerging field. nottingham.ac.uk

In material science, the amino and hydroxyl groups can act as monomers or cross-linking agents in polymerization reactions. This could lead to the development of novel functional polymers with defined stereochemistry, potentially influencing their physical and biological properties. Potential applications include:

Chiral Polymers: Synthesis of polyesters or polyamides for use as chiral stationary phases in chromatography.

Hydrogels: Incorporation into biocompatible hydrogels for drug delivery or tissue engineering, where the specific stereochemistry could influence degradation rates and cell interactions.

Functional Surfaces: Grafting the molecule onto surfaces to create chiral environments for enantioselective separations or catalysis.

Integration with Flow Chemistry and Automated Synthesis Platforms

To overcome the limitations of traditional batch processing, the integration of continuous flow chemistry and automated synthesis platforms is a key future direction. Flow chemistry offers enhanced control over reaction parameters, improved safety, and potential for higher throughput and scalability, which is particularly relevant for industrial production. vulcanchem.com

Future research will likely focus on adapting existing synthetic routes or developing new ones specifically for a continuous flow environment. For instance, catalytic hydrogenation, a common step in aminocyclopentanol synthesis, is well-suited for flow reactors, which can safely handle high pressures of hydrogen gas and allow for efficient catalyst use and recycling. Similarly, enzymatic resolutions and biocatalytic cascades could be implemented in packed-bed flow reactors, enabling continuous production with immobilized enzymes, thus improving enzyme stability and reusability. vulcanchem.com The combination of flow chemistry with real-time reaction monitoring and automated optimization algorithms could significantly accelerate the development and scale-up of efficient synthetic processes for this compound.

| Technology | Application to this compound Synthesis | Potential Benefits |

| Flow Chemistry | Catalytic hydrogenation, enzymatic resolutions, Diels-Alder reactions. vulcanchem.com | Enhanced safety, improved heat and mass transfer, easier scale-up, potential for 30% cost reduction over batch. |

| Automated Platforms | High-throughput screening of catalysts and reaction conditions. | Rapid process optimization, discovery of novel reaction parameters. |

| Immobilized Catalysts | Using enzymes (e.g., lipases, transaminases) or metal catalysts in packed-bed reactors. | Catalyst/enzyme recycling, simplified product purification, improved stability. |

Computational-Guided Rational Design for Targeted Chemical Applications

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and optimization of molecules for specific applications. For this compound, computational-guided design can be applied to predict its behavior and guide synthetic efforts in a more rational and targeted manner.

One key area is in the design of novel therapeutics. For example, in the development of cyclin-dependent kinase 9 (CDK9) inhibitors, the aminocyclopentanol scaffold was explored to optimize interactions with target residues in the enzyme's active site. acs.org Computational approaches, such as molecular docking and molecular dynamics simulations, can be used to:

Predict the binding affinity and selectivity of this compound-based derivatives to specific biological targets like kinases or proteases. acs.org

Guide the structural modification of the scaffold to enhance potency and improve drug-like properties (ADME).

Elucidate the mechanism of action by modeling interactions at the atomic level.

Computational tools are also valuable in catalyst design. Density Functional Theory (DFT) studies can be employed to predict the transition states and reaction pathways of catalytic cycles, aiding in the rational design of more efficient chiral catalysts for the asymmetric synthesis of the target molecule. vulcanchem.com This predictive power can reduce the number of experiments required, saving time and resources.

Synergistic Approaches Combining Synthetic Biology and Synthetic Chemistry

The interface between synthetic biology and synthetic chemistry offers powerful synergistic strategies for producing complex chiral molecules like this compound. sci-hub.se This "chemoenzymatic" approach combines the unparalleled stereoselectivity of enzymes with the broad reaction scope of traditional organic synthesis. sci-hub.se

Biocatalysis has already been proven effective for this class of compounds, with enzymes like ω-transaminases and lipases being used to achieve high enantiomeric purity (>99% ee). vulcanchem.com Future research will expand on this by:

Enzyme Engineering: Using directed evolution or rational design to create novel enzymes with enhanced activity, stability, or altered substrate specificity for cyclopentanone derivatives.

Multi-Enzyme Cascades: Designing one-pot reactions that use multiple enzymes to perform sequential transformations, mimicking biosynthetic pathways. A cascade combining an ene-reductase (ERed) with an imine reductase (IRed) has been shown to convert α,β-unsaturated ketones into chiral amines with two stereocenters in a single pot. acs.org

Whole-Cell Biotransformations: Engineering microorganisms to produce this compound from simple feedstocks, creating a sustainable and potentially cost-effective manufacturing route. sci-hub.seresearchgate.net

By combining a biocatalytic step to set the key stereocenters with robust chemical transformations for subsequent modifications, researchers can develop highly efficient, scalable, and environmentally benign synthetic routes to this compound and its derivatives.

Q & A

Q. Basic Characterization

- NMR Spectroscopy : - and -NMR verify cyclopentanol backbone and amine/OH groups. Key signals: δ 3.70–3.85 ppm (OH), δ 1.50–2.20 ppm (cyclopentane protons) .

- HPLC with Chiral Columns : Chiralpak AD-H or OD-H columns resolve enantiomers using hexane:isopropanol (90:10) with 0.1% diethylamine, achieving baseline separation .

Q. Advanced Analysis

- X-ray Crystallography : Absolute configuration confirmed via single-crystal analysis of hydrochloride salts (e.g., this compound·HCl, CCDC 104676) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]: m/z 102.0913 for CHNO) .

What role does this compound play in antiviral drug development?

Basic Application

The compound is a critical intermediate in bictegravir, an HIV-1 integrase inhibitor. Its bicyclic amine structure enhances binding to the integrase active site, improving antiviral potency compared to earlier analogs like dolutegravir .

Advanced Mechanistic Insight

The (1S,3S) stereochemistry optimizes hydrophobic interactions with integrase residues (e.g., Tyr212, Gln214). Computational docking studies reveal a 0.5 Å closer proximity to Mg cofactors compared to (1R,3S)-isomers, correlating with IC values <2 nM .

How do researchers address stability challenges of this compound in aqueous solutions?

Q. Basic Stability Protocol

Q. Advanced Degradation Analysis

- Forced Degradation Studies : Exposure to acidic (pH 2) or oxidative (HO) conditions generates cyclopentenone byproducts via retro-aldol pathways. LC-MS monitors degradation kinetics, with t = 6 hours at pH 2 .

What contradictions exist in reported synthetic yields, and how are they resolved?

Data Discrepancy

Early enzymatic methods reported yields of 30–45% , while recent chemoenzymatic approaches claim 60–70% yields. Contradictions arise from substrate purity and enzyme batch variability.

Q. Resolution Strategy

- Design of Experiments (DoE) : Multivariate analysis identifies optimal parameters (e.g., substrate concentration 0.5 M, 30°C) to maximize yield .